molecular formula C9H22O2Si B049420 (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL CAS No. 113534-13-7

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

Cat. No. B049420
M. Wt: 190.35 g/mol
InChI Key: BJDDRAYUVSVPPR-QMMMGPOBSA-N
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Description

"(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" is a chemical compound known for its involvement in various synthesis processes and reactions. This compound is noteworthy in the field of organic chemistry due to its unique properties and functional applications.

Synthesis Analysis

The synthesis of compounds related to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often involves complex sequences such as Grignard reactions, Lindlar hydrogenation, and cyclization. For instance, in the synthesis of seco-theaspiranes, a sequence that includes trimethylsilyl ether protection and the construction of the alkyne moiety due to steric hindrance is employed. This process is essential for compounds with sterically constrained tertiary hydroxy groups, where S N 2 ring closure is used to introduce stereocenters (Kraft, Popaj, & Abate, 2006).

Molecular Structure Analysis

The molecular structure of compounds like "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often features complex arrangements due to the presence of bulky groups like the tert-butyldimethylsilyl group. This can lead to significant steric effects influencing the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds similar to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" participate in various chemical reactions. For example, alkenyl isocyanates derived from similar structures undergo cycloadditions with electron-deficient acetylenic dienophiles, leading to the formation of highly functionalized pyridines or derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).

Scientific Research Applications

Kinetic Resolution and Synthetic Applications

Lipase TL®-mediated kinetic resolution of glycerol analogues, including (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol, has been an efficient method to achieve high enantiomeric excess and quantitative yield of (S)-alcohol. This process facilitates the conversion to 1-protected glycerols, showcasing the compound's utility in synthesizing enantiomerically pure glycerol derivatives (Aoyagi et al., 2021).

Polymer Synthesis

The compound plays a crucial role in polymer synthesis , where its derivatives have been polymerized anionically to produce water-soluble polymethacrylates with narrow molecular weight distributions. This application demonstrates its value in crafting advanced materials with precise molecular characteristics (Ishizone et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDRAYUVSVPPR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

Synthesis routes and methods

Procedure details

To a solution of propylene glycol (1.0 g, 13 mmol) in DCM (60.0 mL) was added tert-butyldimethylchlorosilane (2.0 g, 13 mmol) followed by DIPEA (3.2 mL, 18 mmol). The reaction mixture was stirred at ambient temperature for 18 hours. The solution was diluted with ether, washed with saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to afford the title compound.
Quantity
1 g
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reactant
Reaction Step One
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2 g
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reactant
Reaction Step One
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Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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